molecular formula C12H14O4 B15134211 rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans

rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B15134211
M. Wt: 222.24 g/mol
InChI Key: GACWXAABXADULL-WCBMZHEXSA-N
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Description

rac-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1430328-71-4) is a cyclopropane-derived carboxylic acid featuring a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The compound’s structure includes a trans-configuration cyclopropane ring fused to a carboxylic acid group and a phenyl ring substituted with two methoxy groups at the 2- and 5-positions.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10+/m0/s1

InChI Key

GACWXAABXADULL-WCBMZHEXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of the target compound with analogs bearing different substituents:

Compound (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Notable Properties
1430328-71-4 (Target) 2,5-Dimethoxyphenyl C₁₂H₁₄O₄ 222.24 ~4.8* High solubility in polar solvents due to methoxy groups
175275-74-8 4-Fluorophenyl C₁₀H₉FO₂ 180.18 4.56 Increased acidity (electron-withdrawing F)
201164-18-3 4-Trifluoromethylphenyl C₁₁H₉F₃O₂ 230.18 ~3.9 High lipophilicity (CF₃ group)
2227778-92-7 2,6-Dichlorophenyl C₁₀H₉Cl₂O₂ 231.10 ~2.8 Discontinued; high reactivity (Cl substituents)
39891-82-2 2-Cyano C₅H₅NO₂ 123.10 ~1.9 Strong acidity (electron-withdrawing CN)

*Estimated based on methoxy groups’ electron-donating nature.

Key Observations:
  • Acidity : Electron-withdrawing substituents (e.g., F, CN, CF₃) lower the pKa of the carboxylic acid group, enhancing acidity. The target compound’s methoxy groups raise the pKa compared to fluorinated analogs .
  • Lipophilicity: Bulky, non-polar groups (e.g., CF₃, biphenyl) increase lipophilicity, impacting membrane permeability. The target’s dimethoxy substituents balance polarity and lipophilicity .
  • Synthetic Utility : Compounds with tert-butoxycarbonyl (Boc) groups (e.g., CAS 3D-JBD28813 ) serve as intermediates in peptide synthesis, whereas the target’s methoxy groups may facilitate hydrogen bonding in drug design .

Structural and Functional Comparisons

a. 2,5-Dimethoxyphenyl vs. Halogenated Analogs
  • 2,6-Dichlorophenyl (CAS 2227778-92-7) : Chlorine atoms increase molecular weight and steric hindrance but reduce solubility. The discontinued status suggests challenges in synthesis or stability.
  • 2,3-Difluorophenyl (CAS 175168-78-2) : Fluorine’s electronegativity enhances metabolic stability, making it common in pharmaceuticals. The target’s methoxy groups may offer better solubility but lower metabolic resistance.
b. Methoxy vs. Trifluoromethyl Substituents
  • The trifluoromethyl group (CAS 201164-18-3 ) contributes to higher chemical inertness and bioavailability compared to methoxy groups. However, methoxy substituents are advantageous in modulating π-π interactions in receptor binding .
c. Cyclopropane Core Modifications
  • Cyanocyclopropane Derivatives (CAS 39891-82-2) : The cyano group drastically increases acidity (pKa ~1.9), enabling use in pH-sensitive applications. The target’s carboxylic acid is less reactive, favoring stability in neutral environments.

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